(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol
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Overview
Description
4-Deoxy-2,3-di-O-benzyl-L-fucose is a synthetic derivative of L-fucose, a naturally occurring monosaccharide. This compound is characterized by the removal of the hydroxyl group at the fourth carbon and the addition of benzyl groups at the second and third carbons. It has a molecular formula of C20H24O4 and a molecular weight of 328.41 g/mol . This compound is primarily used in biochemical research, particularly in the study of glycosides and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deoxy-2,3-di-O-benzyl-L-fucose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the second and third carbons of L-fucose are protected using benzyl groups. This is usually achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride.
Deoxygenation: The hydroxyl group at the fourth carbon is removed through a deoxygenation reaction. This can be achieved using reagents such as tributyltin hydride and azobisisobutyronitrile (AIBN) under radical conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain pure 4-Deoxy-2,3-di-O-benzyl-L-fucose.
Industrial Production Methods
While specific industrial production methods for 4-Deoxy-2,3-di-O-benzyl-L-fucose are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Deoxy-2,3-di-O-benzyl-L-fucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the benzyl groups or other functional groups present in the molecule.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4-Deoxy-2,3-di-O-benzyl-L-fucose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycosylation processes and the role of fucose in biological systems.
Medicine: Research involving this compound can provide insights into the development of glycomimetics and potential therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Deoxy-2,3-di-O-benzyl-L-fucose involves its interaction with enzymes and proteins involved in glycosylation. The benzyl groups protect the hydroxyl groups, allowing selective reactions at other positions. This compound can inhibit or modify the activity of glycosyltransferases, enzymes that transfer sugar moieties to proteins and lipids. By studying these interactions, researchers can gain insights into the molecular pathways involved in glycosylation and its impact on cellular functions.
Comparison with Similar Compounds
4-Deoxy-2,3-di-O-benzyl-L-fucose can be compared with other similar compounds such as:
L-Fucose: The parent compound, which has hydroxyl groups at all positions and lacks benzyl protection.
2,3,4-Tri-O-benzyl-L-fucose: A derivative with benzyl groups at the second, third, and fourth positions.
4-Deoxy-L-fucose: A derivative lacking the hydroxyl group at the fourth position but without benzyl protection.
The uniqueness of 4-Deoxy-2,3-di-O-benzyl-L-fucose lies in its specific protection pattern, which allows selective reactions and studies of glycosylation processes .
Properties
Molecular Formula |
C20H24O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C20H24O4/c1-15-12-18(22-13-16-8-4-2-5-9-16)19(20(21)24-15)23-14-17-10-6-3-7-11-17/h2-11,15,18-21H,12-14H2,1H3/t15-,18+,19-,20?/m0/s1 |
InChI Key |
VYQVKGQQYCJUGT-ZVHFNONYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1CC(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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